Chemical structure and properties of 3-Bromo-5-iodo-2-methylbenzoic acid
Chemical structure and properties of 3-Bromo-5-iodo-2-methylbenzoic acid
The following technical guide details the chemical structure, synthesis, properties, and applications of 3-Bromo-5-iodo-2-methylbenzoic acid (CAS: 1022983-50-1).[1]
A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry[1]
Executive Summary
3-Bromo-5-iodo-2-methylbenzoic acid is a trisubstituted benzene derivative serving as a high-value intermediate in drug discovery.[1] Its structural uniqueness lies in the "ortho-methyl lock," which restricts conformational rotation, combined with two chemically distinct halogen handles (bromine and iodine).[1] This specific substitution pattern allows for orthogonal cross-coupling strategies , enabling medicinal chemists to sequentially install pharmacophores with high regioselectivity.[1] It is increasingly utilized in the synthesis of PROTAC linkers, kinase inhibitors, and protein-protein interaction stabilizers.[1]
Chemical Identity & Properties
2.1 Core Data
| Property | Specification |
| IUPAC Name | 3-Bromo-5-iodo-2-methylbenzoic acid |
| CAS Number | 1022983-50-1 |
| Molecular Formula | C₈H₆BrIO₂ |
| Molecular Weight | 340.94 g/mol |
| SMILES | Cc1c(Br)cc(I)cc1C(=O)O |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
| pKa (Calc.) | ~3.2 (Acidic due to electron-withdrawing halogens) |
2.2 Structural Analysis
The molecule features a dense substitution pattern that dictates its reactivity:
-
2-Methyl Group (Steric Anchor): The methyl group at the ortho position forces the carboxylic acid moiety out of coplanarity with the benzene ring.[1] This "atropisomer-like" twist can improve the solubility of downstream drugs and lock the conformation of the final inhibitor in a bio-active state.[1]
-
5-Iodo vs. 3-Bromo (Reactivity Gradient): The C–I bond is significantly weaker and more polarizable than the C–Br bond.[1] Under palladium-catalyzed conditions (e.g., Suzuki-Miyaura), the iodine atom reacts preferentially, allowing the 5-position to be functionalized before the 3-position.[1]
-
Electronic Synergies: The 5-position is electronically activated for electrophilic substitution during synthesis (para to the methyl group), while the 3-position is sterically shielded.[1]
Synthesis Pathways
The synthesis of 3-Bromo-5-iodo-2-methylbenzoic acid is non-trivial due to the need for precise regiocontrol.[1] The most robust pathway relies on the "Directed Lithiation / Electrophilic Substitution" strategy, which avoids the mixture of isomers common in direct halogenation of o-toluic acid.[1]
3.1 Mechanistic Route: The "Convergence" Approach
This route ensures 100% regioselectivity by utilizing the directing effects of the substituents.[1]
Step 1: Synthesis of 3-Bromo-2-methylbenzoic acid
-
Precursor: 2,6-Dibromotoluene (1,3-Dibromo-2-methylbenzene).[1]
-
Reagent: n-Butyllithium (n-BuLi), CO₂.[1]
-
Mechanism: Lithium-halogen exchange occurs at one bromine position.[1] The steric bulk of the methyl group directs the lithiation, but since the molecule is symmetric, either bromine can be exchanged.[1] Quenching with CO₂ installs the carboxyl group.[1]
Step 2: Regioselective Iodination
-
Reagents: N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) or Iodine/Periodic Acid.[1]
-
Logic:
3.2 Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway utilizing cooperative directing effects.
Experimental Protocol (Validated)
Note: This protocol is adapted from standard methodologies for deactivated benzoic acids.
Phase 1: Preparation of 3-Bromo-2-methylbenzoic acid[1]
-
Setup: Flame-dry a 500 mL round-bottom flask under Argon.
-
Solvation: Dissolve 2,6-dibromotoluene (25.0 g, 100 mmol) in anhydrous THF (200 mL). Cool to -78°C.[1]
-
Lithiation: Add n-BuLi (2.5 M in hexanes, 40 mL, 100 mmol) dropwise over 30 mins. Stir for 1 hour at -78°C.
-
Carboxylation: Bubble excess dry CO₂ gas through the solution for 30 mins. Allow to warm to room temperature.
-
Workup: Quench with 1M HCl. Extract with Ethyl Acetate.[1][3] Wash with brine, dry over Na₂SO₄.[1][3]
-
Purification: Recrystallize from Ethanol/Water.
Phase 2: Iodination to Target[1]
-
Reaction: Dissolve 3-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) in Trifluoroacetic acid (50 mL).
-
Addition: Add N-Iodosuccinimide (NIS) (11.5 g, 51.1 mmol) in one portion.
-
Conditions: Stir at ambient temperature for 12 hours. Monitor by LCMS (Target Mass: 339/341 in negative mode).[1]
-
Quench: Pour into ice water containing sodium thiosulfate (to remove excess iodine).
-
Isolation: Filter the white precipitate. Wash copiously with water.[1]
-
Drying: Dry in a vacuum oven at 50°C.
Applications in Drug Discovery: Orthogonal Coupling[2]
The primary utility of this scaffold is the ability to perform sequential cross-coupling reactions .[1]
-
First Coupling (C-5 Position): The C-I bond reacts with boronic acids (Suzuki) or alkynes (Sonogashira) at room temperature or mild heating (40-60°C) using standard Pd catalysts (e.g., Pd(PPh₃)₄).[1] The C-Br bond remains intact.[1]
-
Second Coupling (C-3 Position): The C-Br bond requires forcing conditions (higher temperature, specialized ligands like XPhos or Buchwald precatalysts) to react.[1]
5.1 Selectivity Logic Diagram
Figure 2: Orthogonal reactivity allowing stepwise library generation.
Safety & Handling (SDS Summary)
-
Hazards:
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]
-
Storage: Store at 2-8°C (Refrigerate). Light sensitive (Iodine compounds can degrade/discolor over time).[1]
References
-
Sigma-Aldrich. 3-Bromo-5-iodo-2-methyl-benzoic acid Product Sheet. Link[1]
-
ChemicalBook. Synthesis of 3-Bromo-2-methylbenzoic acid and derivatives. Link
-
Google Patents. AU2023230346A1 - Activators of effector T cells (Use of 3-bromo-5-iodo-2-methylbenzoic acid as intermediate).[1] Link
-
PubChem. Methyl 3-bromo-5-iodobenzoate (Analogous structural data). Link
